Cas no 159351-69-6 (Everolimus)
Everolimus,It is suitable for the treatment of patients with advanced renal cell carcinoma after failure of treatment with sunitinib or sorafenib.
Everolimus structure
Everolimus Properties
Names and Identifiers
-
- Everolimus
- 42-O-(2-Hydroxyethyl)-rapamycin
- Certica
- RAD-001
- SDZRAD
- Rapamycin, 42-O-(2-hydroxyethyl)-
- Certican
- CERTICAN(R)
- Everolimus (RAD001)
- Everolimus (RAD001, SDZ-RAD, Afinitor®, Certican®, and Zortress®)
- Everolimus solution
-  
- Afinitor
- RAD001
- SDZ-RAD
- Zortress
- EVEROLIMUS(WITHOUT BHT)
- 40-O-(2-Hydroxyethyl)rapamycin
- 42-O-(2-Hydroxyethyl)rapamycin
- CERTICAN®
- 23,27-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclohentriacontine,rapamycin deriv.
- 42-O-(2-Hydroxy)ethylrapamycin
- RAD
- XIENCE V
- EveroliMus API
- Everolimus(RAD001)
- Votubia
- 40-O-(2-hydroxyethyl)-rapamycin
- Afinitor Disperz
- RAD 001
- 9HW64Q8G6G
- Everolimus, >=98%
- RAD, SDZ
- EVEROLIMUS [JAN]
- EVEROLIMUS [ORANGE BOOK]
- EX-A2057
- GTPL5889
- EVEROLIMUS [EP MONOGRAPH]
- EVEROLIMUS [VANDF]
- Tox21_112510
- dihydroxy-[(1R)-2-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxy-cyclohexyl]-1-methyl-ethyl]-dimethoxy-hexamethyl-[?]pentone
- EVEROLIMUS [WHO-DD]
- SCHEMBL4378
- EVE - Everolimus
- Q421052
- AKOS015850977
- Everolimus tablets
- EVEROLIMUS [EMA EPAR]
- 001, RAD
- HSDB 8255
- NSC733504
- AS-16971
- CHEMBL1908360
- L04AA18
- everolimusum
- (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-Dihydroxy-12-((1R)-2-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)-1-methylethyl)-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo(30.3.1.0(sup 4,9))hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentaone
- (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-Hexadecahydro-9,27-dihydroxy-3-((1R)-2-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)-1-methylethyl)-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-23,27-epoxy-3H-pyrido(2,1-c)(1,4)oxaazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone
- CS-0064
- BRD-K13514097-001-01-2
- CHEBI:68478
- (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,35R)-1,18-dihydroxy-12-{(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl}-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.0(4,9)]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
- NVP-RAD-001
- Everolimus; RAD001; SDZ-RAD
- EVEROLIMUS (EP MONOGRAPH)
- 159351-69-6
- (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-Dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,2
- RAD-666
- DB01590
- Everolimus [USAN:INN:BAN]
- Everolimus (RAD-001, SDZ-RAD)
- HY-10218
- Everolimus [USAN]
- Everolimus (~90% pure)
- Q-101413
- NCGC00167512-01
- (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-Dihydroxy-12-((1R)-2-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)-1-methylethyl)-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo(30.3.1.04,9)hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentaone
- (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,27-dihydroxy-3-{(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl}-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-hexadecahydro-3H-23,27-epoxypyrido[2,1-c][1,4]oxazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone
- EVEROLIMUS [MART.]
- CAS-159351-69-6
- SDZ RAD
- RAD 666
- DTXSID0040599
- (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,35R)-1,18-dihydroxy-12-((2R)-1-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)propan-2-yl)-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo(30.3.1.0(4,9))hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
- Everolimus (INN)
- DTXCID8020599
- L01XE10
- UNII-9HW64Q8G6G
- BDBM50088378
- BRD-K13514097-001-05-3
- Everolimus?
- EVEROLIMUS [USP-RS]
- (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,27-dihydroxy-3-((2R)-1-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)propan-2-yl)-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-hexadecahydro-3H-23,27-epoxypyrido(2,1-c)(1,4)oxazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone
- EVEROLIMUS [INN]
- RAD-001C
- 42-O-(2-Hydroxy)ethyl rapamycin
- EVEROLIMUS (MART.)
- EVEROLIMUS (USP-RS)
- AfinitorDisperz
- Everolimus, analytical standard
- EVEROLIMUS [MI]
- +Expand
-
- MFCD00929329
- HKVAMNSJSFKALM-ADNAJIBWSA-N
- 1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/b13-11-,16-12-,33-17-,37-27-/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1
- O=C1C([C@]2([C@@H](CC[C@@]([H])(C[C@@H](C(=CC=CC=C[C@H](C[C@H](C([C@@H]([C@@H](C(=C[C@H](C(C[C@]([H])(OC([C@]3([H])CCCCN31)=O)[C@H](C)C[C@@H]1CC[C@H]([C@@H](C1)OC)OCCO)=O)C)C)O)OC)=O)C)C)C)OC)O2)C)O)=O |t:11,13,15,23|
Computed Properties
- 957.581356g/mol
- 0
- 5.9
- 3
- 14
- 9
- 957.581356g/mol
- 957.581356g/mol
- 205Ų
- 68
- 1810
- 0
- 15
- 0
- 4
- 0
- 1
- 958.2
Experimental Properties
- Stable under recommended storage conditions.
- 6.13510
- 204.66000
- 1.55
- Soluble in dimethysulfoxide,ethanol and chloroform. Slightly soluble in water.
- 998.7±75.0 °C(Predicted)
- NA
- 2℃
- In vitro: DMSO solubility ≥ 54 mg/ml (56.35 mm) H2O < 0.1 mg/ml (insoluble) * "≥" means soluble, but saturation unknown solubility
- 1.0 mg/mL in acetonitrile
- No data available
- Hygroscopic
- 10.40±0.70(Predicted)
- 1.18±0.1 g/cm3(Predicted)
Everolimus Security Information
- GHS02 GHS07
- 2
- S45
- 45-36/37-26-16
- R48/25
- T Xn F
- UN 1648 3 / PGII
- H225-H302 + H332-H319
- P210-P305+P351+P338
- −20°C
- 11-20/21/22-36
- Danger
- 10
Everolimus Customs Data
- 29349990
Everolimus Price
Everolimus Suppliers
atkchemica
Gold Member
Audited Supplier
(CAS:159351-69-6)Everolimus
CL0696
in Stock
1g/5g/10g/100g
95%+
Wednesday, 27 November 2024 17:18
discuss personally
Everolimus Related Literature
-
Yue Li,Peng Chen,Zhi-Chao Chen,Wei Du,Qin Ouyang Org. Chem. Front., 2021,8, 5418-5423
-
En-Long Zhou,Chao Qin,Xin-Long Wang,Kui-Zhan Shao,Zhong-Min Su CrystEngComm, 2016,18, 6370-6377
-
3. Front cover
-
S. Zaid,A. Addad,J.-S. Girardon,M. Capron Catal. Sci. Technol., 2016,6, 3182-3196
-
O. Marconi,E. Bravi,G. Perretti,R. Martini,L. Montanari,P. Fantozzi Anal. Methods, 2010,2, 1686-1691
-
Duc Dung Nguyen,Nyan-Hwa Tai,San-Boh Lee,Wen-Shyong Kuo Energy Environ. Sci., 2012,5, 7908-7912
-
Poulomi Majumdar,Xiaolin Yuan,Shengfu Li,Boris Le Guennic,Jie Ma,Caishun Zhang,Jianzhang Zhao J. Mater. Chem. B, 2014,2, 2838-2854
-
Debasis Samanta,R. Murali Sankar,S. N. Jaisankar,Md. Sayem Alam Chem. Commun., 2011,47, 11975-11977
-
Xiang-Rui Li,Wen-Xin Li,Zhuo-Wen Zhang,Chuanji Shen,Xiaocong Zhou,Xue-Qiang Chu,Weidong Rao,Zhi-Liang Shen Org. Chem. Front., 2021,8, 6377-6383
-
Yanxia Liu,Guixia Liu,Xiangting Dong,Jinxian Wang,Wensheng Yu Phys. Chem. Chem. Phys., 2015,17, 26638-26644
159351-69-6 (Everolimus) Related Products
- 30727-18-5(Ethyl 1-methylpiperidine-2-carboxylate)
- 162635-04-3(Temsirolimus)
- 15862-72-3(Ethyl pipecolinate)
- 53123-88-9(rapamycin from streptomyces*hygroscopicus)
- 104987-12-4(Ascomycin)
- 109581-93-3(Tacrolimus monohydrate)
- 1690-74-0(Methyl 1-methylpiperidine-2-carboxylate)
- 104987-30-6(DIHYDRO-FK506)
- 151519-50-5(Rapamycin,7-O-demethyl-)
- 2607-52-5(2,5-Cyclohexadien-1-one,2,6-bis(1,1-dimethylethyl)-4-methylene-)
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:159351-69-6)Everolimus
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:159351-69-6)Everolimus
99%/99%/99%
250mg/1g/5g
155.0/452.0/1580.0